Furanodienon

Übersicht

Beschreibung

Synthesis Analysis

Furanodienone is a major bioactive constituent derived from Rhizoma Curcumae . The differences in chemical composition were computed using the Euclidean distance based on the data of HPLC characteristic peak areas and the content of six key components .Molecular Structure Analysis

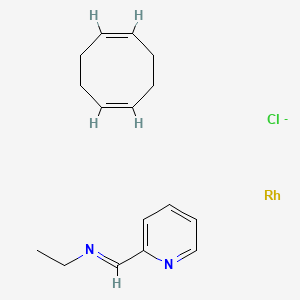

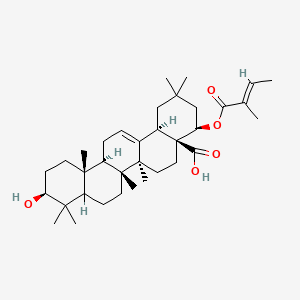

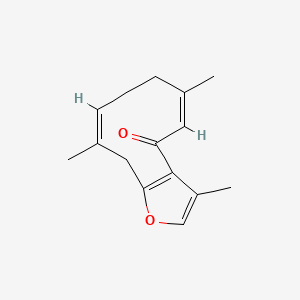

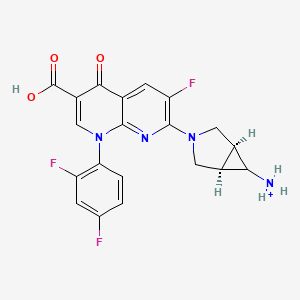

The molecular formula of Furanodienone is C15H18O2 . Its average mass is 230.302 Da and its monoisotopic mass is 230.130676 Da .Chemical Reactions Analysis

Furanodienone has been shown to exhibit several interesting activities, such as anti-inflammatory, antimicrobial, and anticancer activity . It is able to inhibit several proinflammatory enzymes, such as COX and LOX, decrease NO generation, and reduce the production of proinflammatory cytokines .Physical And Chemical Properties Analysis

Furanodienone has a density of 1.0±0.1 g/cm3 . Its boiling point is 363.8±42.0 °C at 760 mmHg . The flash point is 172.0±20.6 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Furanodienone has been recognized for its anticancer efficacy against various types of cancer. It exhibits cytotoxic potential against human lung cancer cells (NSCLC A549) in vitro, inducing apoptosis and cell cycle arrest at the G0/G1 phase . This is associated with the modulation of gene expression related to the apoptotic pathway, including the activation of caspase-9 and caspase-3 .

Anti-Inflammatory Properties

In vitro and in vivo studies have shown that Furanodienone can inhibit proinflammatory enzymes like COX and LOX. It also decreases nitric oxide (NO) generation and reduces the production of proinflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Effects

Furanodienone has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it possesses antifungal properties against pathogenic and phytopathogenic fungi, as well as antiprotozoal activity against Trypanosoma brucei .

Apoptosis Induction in Cancer Therapy

Research indicates that Furanodienone can trigger apoptosis in cancer cells, which is a desirable effect in cancer therapy. It disrupts nuclear morphology and activates key components of the apoptotic machinery, leading to the death of cancer cells .

Cell Cycle Modulation

Furanodienone’s ability to induce cell cycle arrest is crucial for its role in cancer treatment. By downregulating the expression of cyclins and cyclin-dependent kinases, it halts the proliferation of cancer cells at a specific phase, preventing their growth .

Wnt Signaling Pathway Inhibition

The compound has been found to efficiently downregulate the Wnt signaling pathway. This pathway is often implicated in the development and progression of cancers, and its inhibition by Furanodienone correlates with increased apoptosis and cell cycle arrest in cancer cells .

EGFR/HER2 Signaling Suppression in Breast Cancer

Furanodienone interferes with EGFR/HER2 signaling in HER2-overexpressing human breast cancer cells. This leads to a decrease in phosphorylated EGFR, HER2, Akt, Gsk3β, and an increase in p27kip1 protein, causing cell cycle arrest and apoptosis .

Potential Adjuvant Therapy for Lung Cancer

Given its multifaceted actions against cancer cells, Furanodienone might represent a promising adjuvant therapy for the management of lung cancer. Its ability to induce apoptosis and cell cycle arrest makes it a valuable compound for further research in oncology .

Eigenschaften

IUPAC Name |

(5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOHELPNOXGRBQ-LXQMTTSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/C(=O)C2=C(C/C(=C\CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furanodienon | |

CAS RN |

24268-41-5 | |

| Record name | Furanodienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024268415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

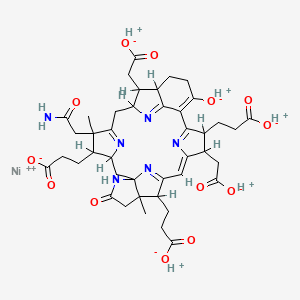

![(17Z)-1,13-Dihydroxy-11-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-4-azatricyclo[21.3.1.04,8]heptacos-17-ene-2,3,9,15-tetrone](/img/structure/B1232403.png)